Comparative Clinical Safety: Significantly Lower Diabetic Ketoacidosis (DKA) Risk vs. Empagliflozin
A large-scale comparative effectiveness study using real-world data from over 295,000 empagliflozin initiators and 129,881 dapagliflozin initiators found that dapagliflozin was associated with a 22% lower risk of diabetic ketoacidosis (DKA) compared to empagliflozin [1].
| Evidence Dimension | Risk of Diabetic Ketoacidosis (DKA) |
|---|---|
| Target Compound Data | Hazard Ratio (HR) 0.78 vs. Empagliflozin |
| Comparator Or Baseline | Empagliflozin (Reference HR = 1.0) |
| Quantified Difference | 22% relative risk reduction (HR 0.78, 95% CI 0.68-0.90) |
| Conditions | Real-world analysis of 657,814 adults with type 2 diabetes across three US claims databases (2014-2020) |
Why This Matters
For researchers designing long-term safety studies or clinicians selecting therapy, this quantifiable difference in DKA risk is a critical selection criterion that favors dapagliflozin propanediol over empagliflozin.
- [1] Shin, H., et al. (2025). Comparative Effectiveness of Individual Sodium-Glucose Cotransporter 2 Inhibitors. JAMA Internal Medicine, 185(3), 302-313. View Source
